2-fluoro-N-methoxy-5-nitrobenzamide
Description
Properties
IUPAC Name |
2-fluoro-N-methoxy-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O4/c1-15-10-8(12)6-4-5(11(13)14)2-3-7(6)9/h2-4H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXNXULSOMXPON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 2-Fluorobenzoic Acid
The precursor 5-nitro-2-fluorobenzoic acid is synthesized via nitration of 2-fluorobenzoic acid. Using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C, the nitro group is introduced predominantly at the meta position relative to the carboxylic acid group, yielding 5-nitro-2-fluorobenzoic acid in 72–85% yield. The fluorine atom’s electron-withdrawing effect directs nitration to the para position relative to itself, while the carboxylic acid group reinforces meta selectivity.
Amide Formation via Coupling Agents
The carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acid chloride, which reacts with methoxyamine hydrochloride in the presence of pyridine:
This method achieves yields of 68–78% with >98% purity (HPLC). Alternative coupling agents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in DMF at 25°C provide comparable yields (70–75%) while avoiding harsh conditions.
Sequential Nitration and Amidation of 2-Fluoro-N-methoxybenzamide
Synthesis of 2-Fluoro-N-methoxybenzamide
2-Fluorobenzoic acid is first converted to the amide via reaction with methoxyamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane, yielding 2-fluoro-N-methoxybenzamide in 82–88%.
Regioselective Nitration
Nitration of 2-fluoro-N-methoxybenzamide requires careful control to direct the nitro group to position 5. Using fuming nitric acid (90%) in concentrated H₂SO₄ at −10°C, the nitro group is introduced para to the fluorine atom, yielding this compound in 65–70%. The amide’s electron-donating methoxy group slightly deactivates the ring, necessitating prolonged reaction times (6–8 hr).
Protection-Deprotection Strategies for Enhanced Regioselectivity
Temporary Protection of the Amide Group
To avoid side reactions during nitration, the amide nitrogen is protected as a tert-butoxycarbonyl (Boc) derivative:
This approach improves regioselectivity (90% para-nitration) and overall yield (75–80%).
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For example, nitration of 2-fluoro-N-methoxybenzamide using HNO₃/AcOH under microwave conditions (100°C, 20 min) achieves 85% conversion with minimal byproducts.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-methoxy-5-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst under mild pressure.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-fluoro-N-methoxy-5-aminobenzamide.
Oxidation: Formation of 2-fluoro-N-methoxy-5-nitrobenzaldehyde.
Scientific Research Applications
2-fluoro-N-methoxy-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates
Mechanism of Action
The mechanism of action of 2-fluoro-N-methoxy-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, while the methoxy group can modulate its interaction with biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-fluoro-N-methoxy-5-nitrobenzamide with structurally related benzamide derivatives:
Key Observations :
Substituent Effects on Reactivity: The nitro group at position 5 in the target compound enhances electrophilic substitution reactivity compared to analogs with nitro groups at position 3 (e.g., 2-hydroxy-3-nitrobenzamide derivatives) .
Synthetic Pathways :
- Reduction of the nitro group in 5-nitrobenzamide derivatives (e.g., using SnCl₂·2H₂O ) is critical for generating diamines, but the stability of such intermediates varies. For example, 4-(substituted)-5-fluorobenzene-1,2-diamine requires immediate use due to instability , a challenge that may extend to the target compound.
Biological Activity :
- Fluorinated benzamides, such as 5-chloro-2-fluoro derivatives, are explored for pharmaceutical applications (e.g., kinase inhibition) due to enhanced bioavailability .
- Nitro-substituted benzamides like formsafen exhibit herbicidal activity, suggesting that the target compound’s nitro group could similarly interact with biological targets .
Crystallographic and Spectroscopic Properties :
- Analogs like 2-hydroxy-5-nitrobenzamide form stable crystals with intermolecular hydrogen bonds (O–H···O and N–H···O) , which may guide crystallization strategies for the target compound.
Q & A
Q. What are the critical steps in synthesizing 2-fluoro-N-methoxy-5-nitrobenzamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions starting with functionalization of the benzamide backbone. Key steps include:
- Amidation : Reacting 2-fluoro-5-nitrobenzoic acid with methoxyamine derivatives using coupling agents (e.g., DCC/DMAP) in anhydrous dichloromethane .
- Nitro Group Stability : Maintaining low temperatures (<0°C) during nitration to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- NMR : H and C NMR confirm substituent positions (e.g., fluorine’s deshielding effect at C2, methoxy group at N-position) .
- IR Spectroscopy : Identifies amide C=O stretch (~1650 cm) and nitro group vibrations (~1520 cm) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H] at m/z 243.06) .
Advanced Research Questions
Q. How do the fluoro and nitro groups influence electrophilic substitution reactions in this compound?
The nitro group acts as a meta-directing deactivator, while the fluoro group (ortho/para-directing) competes in electrophilic attacks. Methodologies include:
- Directed Ortho-Metalation (DoM) : Use LDA (lithium diisopropylamide) to introduce substituents at specific positions .
- Competitive Reactivity Studies : Compare reaction outcomes (e.g., bromination) under varying conditions (acidic vs. neutral) to map regioselectivity .
Q. What computational approaches predict the reactivity and stability of this compound in different solvents?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess solvation effects (e.g., polar solvents stabilize nitro group dipole) .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. THF) to predict solubility and aggregation tendencies .
Q. How can researchers design experiments to assess interactions with enzymatic targets like monoamine oxidases (MAOs)?
Q. How should contradictory data in nitro group reduction be resolved?
Inconsistent yields may arise from incomplete reduction or by-product formation. Analytical strategies include:
- TLC Monitoring : Track reaction progress using silica plates and UV visualization .
- LC-MS Analysis : Identify intermediates (e.g., hydroxylamine derivatives) and optimize reducing agents (e.g., Zn/HCl vs. catalytic hydrogenation) .
Methodological Considerations
- Reaction Optimization : Use DoE (Design of Experiments) to balance temperature, solvent polarity, and catalyst loading for scalable synthesis .
- Safety Protocols : Handle nitro intermediates with care—avoid shock or heat to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
